Product packaging for Bromoenol Lactone(Cat. No.:CAS No. 88070-98-8)

Bromoenol Lactone

Cat. No.: B1667914
CAS No.: 88070-98-8
M. Wt: 317.18 g/mol
InChI Key: BYUCSFWXCMTYOI-ZRDIBKRKSA-N
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Description

Historical Context and Initial Characterization of Bromoenol Lactone as a Bioactive Molecule

Initially, this compound was described as a suicide substrate inhibitor of chymotrypsin (B1334515) and related serine proteases balsinde.orgtandfonline.com. This early characterization highlighted its potential to interact with enzymatic active sites in a covalent and irreversible manner. Later research revealed its potent inhibitory effect on myocardial calcium-independent phospholipase A2 (iPLA2) activity balsinde.orgapexbt.com. A purified iPLA2 preparation from P388D1 macrophages was also found to be potently inhibited by BEL balsinde.org. This finding marked a significant shift in the understanding of BEL's primary biological target and its potential applications in studying phospholipid metabolism.

Evolution of Research Perspectives on this compound: From Specificity to Pleiotropy

Following its identification as a potent iPLA2 inhibitor, BEL was widely adopted as a seemingly specific tool to investigate the biological roles of iPLA2 in cellular studies balsinde.org. In vitro studies demonstrated that BEL exhibited exquisite selectivity for inhibiting iPLA2-VIA over other calcium-dependent PLA2 forms, including sPLA2 and cPLA2 forms balsinde.org. This perceived specificity led to its extensive use in deciphering the roles of iPLA2 in various cellular processes, such as stimulus-induced arachidonic acid release, insulin (B600854) secretion, vascular constriction/relaxation, cellular proliferation and migration, and autophagy apexbt.comresearchgate.net.

However, subsequent research began to reveal a more complex picture of BEL's activity, moving the research perspective from strict specificity towards pleiotropy. It was discovered that BEL also inhibits other enzymes involved in phospholipid metabolism, notably the magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) tandfonline.comnih.gov. This finding was crucial as it demonstrated that some biological effects previously attributed solely to iPLA2 inhibition by BEL might be mediated through the inhibition of PAP-1 or a combination of targets nih.gov. For instance, BEL was found to promote apoptosis in several cell lines through a mechanism involving PAP-1 rather than iPLA2 nih.gov.

Furthermore, studies indicated that the mechanism-based irreversible inhibition of iPLA2 by BEL requires enzymatic hydrolysis to a reactive alkylating species, 6-bromo-2-(1-naphtyl)-5-oxohexanoic acid (BMK) tandfonline.com. Concerns regarding the specificity of BEL arose as BMK was shown to potentially alkylate reactive cysteine residues in various proteins non-specifically tandfonline.com. This expanding understanding of BEL's interactions with multiple targets underscored its pleiotropic nature and necessitated a more cautious interpretation of results obtained using BEL as a sole inhibitor of iPLA2.

Current Paradigms in this compound Research: Opportunities and Challenges

Current research paradigms involving this compound acknowledge its utility as a chemical probe while also recognizing the challenges associated with its potential off-target effects. BEL remains a valuable tool for investigating the broad roles of phospholipases in cellular processes, particularly in lipid metabolism and signaling. Its ability to inhibit iPLA2β, for example, has been utilized to study its involvement in processes like cancer cell proliferation and migration nih.gov. Studies have shown that BEL can attenuate nicotine-induced breast cancer cell proliferation and migration, suggesting a role for iPLA2β in these processes nih.gov.

However, the demonstrated inhibition of PAP-1 and the potential for non-specific alkylation by its metabolic product, BMK, present significant challenges in attributing observed biological effects solely to iPLA2 inhibition tandfonline.comnih.gov. Researchers now often employ complementary approaches, such as genetic manipulation (e.g., siRNA or knockout models for iPLA2) or the use of other, potentially more selective, inhibitors, to validate findings obtained with BEL nih.govcsic.es. The use of chiral forms of BEL, such as (S)-Bromoenol lactone and (R)-Bromoenol lactone, which may exhibit differential potency towards specific iPLA2 isoforms like iPLA2β and iPLA2γ, represents an opportunity for finer dissection of iPLA2 functions, although their absolute specificity still requires careful consideration medchemexpress.commedchemexpress.com.

The pleiotropic nature of BEL highlights the complexity of studying lipid signaling pathways and the need for rigorous experimental design and interpretation. While BEL has been instrumental in uncovering various roles of phospholipases, particularly iPLA2, in diverse cellular functions and disease states, researchers must remain cognizant of its limitations as a perfectly specific inhibitor. Future opportunities lie in the development of more highly selective inhibitors for specific phospholipase isoforms and other lipid-metabolizing enzymes to precisely delineate their individual contributions to cellular physiology and pathology. Despite the challenges, BEL continues to be used in research to explore the involvement of phospholipases in various biological phenomena, from inflammation and apoptosis to cell growth and migration balsinde.orgapexbt.comresearchgate.netnih.govnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13BrO2 B1667914 Bromoenol Lactone CAS No. 88070-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCSFWXCMTYOI-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\Br)/OC(=O)C1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017361
Record name 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
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Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88070-98-8
Record name Bromoenol lactone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
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Record name 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
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Record name Bromoenol lactone
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Mechanistic Investigations of Bromoenol Lactone Bioactivity

Elucidation of Enzyme Inhibition Mechanisms

Bromoenol lactone (BEL) is a potent enzyme inhibitor whose mechanisms of action have been the subject of detailed scientific investigation. It functions primarily through the inhibition of specific phospholipase A2 isoforms and also affects other key enzymes involved in lipid metabolism.

Suicide Substrate Inhibition of Calcium-Independent Phospholipase A2 (iPLA2) Isoforms

BEL is widely recognized as a mechanism-based, irreversible inhibitor of Group VI calcium-independent phospholipase A2 (iPLA2) enzymes. nih.govnih.gov This mode of action, often termed suicide substrate inhibition, involves the enzyme's own catalytic activity converting the inhibitor into a reactive species that covalently modifies and inactivates the enzyme. tandfonline.com

This compound acts as a suicide-based irreversible inhibitor of the Group VIA PLA2 isoform, iPLA2β. nih.govnih.gov The inhibition is potent and time-dependent, consistent with a mechanism-based process. researchgate.net Initial hypotheses suggested that BEL would irreversibly bind to the active site serine within the enzyme's GTSTG serine lipase (B570770) consensus sequence. nih.govscbt.com However, detailed mass spectrometric analyses have revealed a more complex mechanism. These studies demonstrated that while BEL treatment leads to the loss of iPLA2β activity, the active site serine (S465) and surrounding regions remain unmodified. nih.govacs.org Instead, the inactivation results from the alkylation of multiple cysteine residues on the enzyme. nih.govnih.gov This covalent modification is irreversible, leading to a permanent loss of enzyme function. scbt.com

BEL also effectively inhibits the Group VIB PLA2 isoform, iPLA2γ. tandfonline.com The inhibition is irreversible and mechanism-based, similar to its action on iPLA2β. tandfonline.commedchemexpress.com Research utilizing the pure enantiomers of BEL has shown that (R)-Bromoenol lactone is a particularly potent inhibitor of human recombinant iPLA2γ, with a reported IC50 value of approximately 0.6 µM. medchemexpress.com

While BEL inhibits both iPLA2β and iPLA2γ, its enantiomers exhibit a degree of selectivity for these isoforms. Studies have indicated that the (S)-BEL enantiomer shows a preference for inhibiting iPLA2β, whereas the (R)-BEL enantiomer is more selective for iPLA2γ. tandfonline.com This stereospecificity provides a valuable tool for distinguishing the functions of these two closely related enzymes in cellular processes. researchgate.net Despite this preference between isoforms, BEL demonstrates a very high selectivity for Ca2+-independent PLA2s over Ca2+-dependent PLA2s, with a reported selectivity factor of over 1000-fold. nih.govescholarship.org

InhibitorPreferential Target IsoformPrimary Reference
(S)-Bromoenol lactoneiPLA2β tandfonline.com
(R)-Bromoenol lactoneiPLA2γ tandfonline.commedchemexpress.com
This compound (racemic)iPLA2 (general) vs Ca2+-dependent PLA2 nih.govescholarship.org

The mechanism of iPLA2β inactivation by BEL does not involve direct acylation of the active site. Instead, the enzyme's own hydrolytic activity is required to process BEL into a more reactive molecule. nih.govnih.gov iPLA2β catalyzes the hydrolysis of the lactone ring in BEL, which generates a diffusible bromomethyl keto acid. nih.govacs.org This highly reactive product, rather than a tethered acyl-enzyme intermediate, is the ultimate alkylating species. nih.gov It is capable of diffusing from the active site and reacting with distant cysteine thiol groups on the enzyme surface, forming stable thioether linkages. nih.govacs.org Mass spectrometry studies have confirmed that multiple cysteine residues in iPLA2β are alkylated following BEL treatment and that the concentration dependence of this alkylation closely matches the loss of enzyme activity. nih.gov

Inhibition of Magnesium-Dependent Phosphatidate Phosphohydrolase-1 (PAP-1)

In addition to its well-documented effects on iPLA2, this compound is also an inhibitor of magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), another key enzyme in lipid metabolism. nih.govnih.gov This inhibition is significant, as BEL affects PAP-1 with a potency similar to its inhibition of iPLA2. escholarship.org In intact P388D1 macrophages, BEL was found to inhibit the cytosolic, Mg2+-dependent PAP-1 with an IC50 of approximately 8 µM. nih.govescholarship.org This action blocks the conversion of phosphatidic acid to diacylglycerol, thereby impeding the biosynthesis of triacylglycerol. nih.govescholarship.org The inhibitory effect on PAP-1 is selective for the magnesium-dependent form, with no apparent effect on the membrane-bound, Mg2+-independent PAP isoform. nih.govescholarship.org This dual inhibitory action cautions against attributing cellular effects observed after long-term BEL treatment solely to the inhibition of iPLA2. nih.gov

Enzyme TargetInhibitorReported IC50Cell SystemPrimary Reference
iPLA2γ (human recombinant)(R)-Bromoenol lactone~0.6 µMEnzyme Assay medchemexpress.com
PAP-1 (Mg2+-dependent)This compound~8 µMP388D1 Macrophages nih.govescholarship.org
iPLA2This compound~8 µM (similar to PAP-1)P388D1 Macrophages nih.govescholarship.org

Inhibition of Alpha-Chymotrypsin and Other Serine Hydrolases

This compound was initially developed as an inhibitor of serine proteases and functions as a suicide substrate for these enzymes, including alpha-chymotrypsin. nih.gov The inhibitory mechanism involves the serine hydrolase activity of the enzyme itself. The active site serine residue of the hydrolase attacks the lactone, leading to the formation of a short-lived acyl-enzyme bromomethyl ketone intermediate. nih.gov This highly reactive intermediate then alkylates a nearby nucleophilic amino acid residue within the enzyme's active site, resulting in irreversible inactivation. nih.gov Subsequently, the acyl-serine linkage is hydrolyzed. nih.gov

Studies on halo enol lactones, a class of compounds that includes this compound, have revealed burst kinetics in the inactivation of alpha-chymotrypsin. nih.gov This kinetic profile is consistent with a scheme where the initial acyl-enzyme complex can either be transiently inhibited or proceed to permanent inactivation. nih.gov Furthermore, enantioselectivity has been observed in the inactivation process, suggesting that the stereochemistry of the lactone influences its binding and orientation within the active site, thereby affecting the efficiency of the inactivation reaction. nih.gov

Enzyme TargetInhibitor ClassKinetic ObservationImplication
Alpha-ChymotrypsinHalo enol lactonesBurst kineticsPartitioning between transient inhibition and permanent inactivation. nih.gov
Alpha-ChymotrypsinHalo enol lactonesEnantioselectivityStereochemistry of the inhibitor affects binding and inactivation potency. nih.gov

It is noteworthy that while BEL effectively inhibits iPLA2β, which contains a GTSTG serine lipase consensus sequence, the inactivation does not result in a stable modification of the active site serine residue. nih.govnih.gov Instead, the inactivation is due to the alkylation of cysteine residues by a metabolite of BEL. nih.gov

Effects on Glutathione (B108866) S-Transferase

While direct studies on the effect of this compound on Glutathione S-Transferase (GST) are limited, research on related haloenol lactone derivatives provides insights into the potential mechanism of interaction. Haloenol lactones have been identified as isozyme-selective and active site-directed inactivators of GST, with a particular selectivity for the Pi isozyme. nih.gov The inhibition is time-dependent and irreversible, as the loss of enzyme activity cannot be restored by dialysis. nih.gov

The proposed mechanism involves the covalent modification of the enzyme. nih.gov Mass spectrometry analysis of GST-Pi treated with a haloenol lactone showed an increase in the molecular mass of the protein, confirming covalent adduction. nih.gov The presence of a competitive inhibitor, S-hexylglutathione, protects the enzyme from inactivation, suggesting that the haloenol lactone acts at the active site. nih.gov The inhibition is thought to occur through two successive nucleophilic attacks. nih.gov

Furthermore, this compound itself has been shown to react with intracellular glutathione (GSH), leading to its depletion. nih.gov This reactivity suggests that BEL is a substrate for GST-mediated conjugation, a primary detoxification pathway for electrophilic compounds. nih.govfrontiersin.org The formation of a BEL-glutathione conjugate would be a mechanism of detoxification, but could also be considered a form of inhibition of the enzyme's normal function with other substrates.

Modulation of SARS-CoV-2 Main Protease (nsp5) Activity

The main protease (Mpro or nsp5) of SARS-CoV-2 is a cysteine protease that is essential for viral replication, making it a key target for antiviral drug development. nih.govmdpi.com To date, there is no scientific literature available that specifically investigates the effects of this compound on the activity of SARS-CoV-2 main protease (nsp5). While other compounds, such as bromelain, a cysteine protease from pineapple, have been shown to inhibit SARS-CoV-2 infection, a direct link between this compound and nsp5 has not been established. nih.gov

Non-Specific Protein Alkylation by this compound Metabolites

A significant aspect of this compound's mechanism of action is its ability to cause non-specific protein alkylation through its metabolites. nih.gov The inactivation of iPLA2β by BEL is not due to direct modification of the active site serine, but rather the alkylation of cysteine residues. nih.gov Mass spectrometric analyses have revealed that BEL is hydrolyzed by iPLA2β, generating a diffusible bromomethyl keto acid. nih.gov This reactive metabolite can then travel from the site of its generation and alkylate cysteine thiols on the same or different protein molecules, forming a stable thioether linkage. nih.gov

This "cross-alkylation" mechanism contributes to the non-specific effects of BEL, as the diffusible nature of the reactive metabolite allows it to modify proteins other than its primary target. nih.gov In addition to the enzymatic generation of this alkylating agent, BEL itself can directly react with intracellular cysteine and glutathione, leading to their depletion and causing oxidative stress. nih.gov This direct alkylating activity further contributes to the broad and sometimes non-specific cellular effects of this compound. nih.gov Protein alkylation is a widely recognized chemical modification that can alter protein structure and function. creative-proteomics.com

Influence on Cellular Signaling Pathways

This compound significantly impacts the metabolism of arachidonic acid and the subsequent synthesis of prostaglandins (B1171923), primarily through its inhibition of iPLA2. nih.govnih.gov iPLA2 is a key enzyme responsible for the release of arachidonic acid from the sn-2 position of membrane phospholipids (B1166683). nih.gov Arachidonic acid is the precursor for the synthesis of various eicosanoids, including prostaglandins, through the action of cyclooxygenase (COX) enzymes. nih.gov

By inhibiting iPLA2, BEL reduces the availability of free arachidonic acid, thereby attenuating the production of prostaglandins such as prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov This has been demonstrated in various cellular and animal models. For instance, local administration of BEL significantly reduced carrageenan-induced elevation of prostaglandins in a rat model of inflammation. nih.gov

The effect of BEL on prostaglandin synthesis can be complex and concentration-dependent. In murine osteoblastic cells, inhibition of iPLA2 by BEL at concentrations up to 20 μM led to an accumulation of arachidonic acid and an enhanced formation of PGE2. nih.gov However, at higher concentrations, PGE2 production was decreased. nih.gov This biphasic effect is attributed to the depletion of intracellular glutathione (GSH) at higher BEL concentrations, which in turn leads to oxidative stress and impairs the function of enzymes involved in prostaglandin synthesis. nih.gov

Concentration of BELEffect on Arachidonic Acid (AA)Effect on Prostaglandin E2 (PGE2) SynthesisProposed Mechanism
Up to 20 μMAccumulationEnhancediPLA2-independent accumulation of AA. nih.gov
Higher Concentrations-DecreasedDepletion of glutathione (GSH) and oxidative stress. nih.gov

This compound has been shown to exert significant effects on cellular calcium signaling and the activity of various ion channels, independent of its well-characterized inhibition of iPLA2. nih.govresearchgate.net

Research has demonstrated that BEL can inhibit voltage-gated Ca2+ (CaV1.2) channels and transient receptor potential canonical (TRPC) channels, specifically TRPC5 and TRPC6, at low micromolar concentrations. nih.govresearchgate.net This inhibition of ion channels occurs in an iPLA2-independent manner. nih.govresearchgate.net The IC50 values for the inhibition of TRPC5 and TRPC6 by BEL have been reported to be 10.6 μM and 7.2 μM, respectively. researchgate.net

Furthermore, BEL has been found to attenuate the activity of phospholipase C (PLC). nih.gov PLC is a crucial enzyme in signal transduction pathways that leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of Ca2+ from intracellular stores, a key event in calcium signaling. nih.gov By inhibiting PLC, BEL can interfere with this initial step required for the activation of certain TRPC channels. nih.gov

Conversely, BEL does not appear to affect endogenous voltage-gated K+ channels in human embryonic kidney cells, suggesting a degree of selectivity in its ion channel modulation. nih.gov While BEL was initially used to probe the role of iPLA2 in store-operated Ca2+ entry, subsequent findings have shown that it can also inhibit exocytosis stimulated by a Ca2+ ionophore, which bypasses the need for Ca2+ entry through channels, indicating that BEL may also target proteins directly involved in the exocytotic machinery. nih.gov

Impact on Lipid Metabolism and Biosynthesis

This compound significantly impacts lipid metabolism by inhibiting the biosynthesis of triacylglycerol. escholarship.org This effect is mediated through its inhibition of phosphatidic acid phosphohydrolase (PAP), an enzyme that catalyzes the conversion of phosphatidic acid to diacylglycerol, a direct precursor for triacylglycerol synthesis. escholarship.orgnih.gov In P388D1 macrophages, BEL inhibits PAP activity with an IC₅₀ of approximately 8 μM. escholarship.org This inhibition leads to a reduction in the availability of diacylglycerol, thereby blocking the synthesis of triacylglycerol. escholarship.org Further studies have specified that BEL selectively inhibits the cytosolic, Mg²⁺-dependent form of the PAP enzyme, with no discernible effect on the membrane-bound, Mg²⁺-independent form. escholarship.org

BEL also influences the dynamics of arachidonic acid (AA) within the cell, specifically its incorporation into membrane phospholipids. pnas.org The incorporation of AA into phospholipids is a key step in membrane remodeling and is often mediated by the Ca²⁺-independent phospholipase A₂ (iPLA₂) providing the necessary lysophospholipid acceptor for the subsequent acylation reaction. pnas.org By inhibiting iPLA₂, BEL reduces the availability of these lysophospholipid acceptors. pnas.org This, in turn, inhibits the incorporation and reacylation of AA into membrane phospholipids such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol. pnas.org This effect has been observed in P388D1 macrophages, where BEL treatment leads to a decrease in the incorporation of exogenous arachidonate. escholarship.orgpnas.org

Regulation of Lipolysis via Patatin-like Phospholipases (e.g., ATGL)

This compound (BEL) has been identified as a general inhibitor of patatin-like phospholipases, a family of enzymes that includes adipose triglyceride lipase (ATGL). researchgate.net ATGL is the rate-limiting enzyme responsible for the initial step of triacylglycerol (TAG) hydrolysis in adipocytes, breaking down TAGs into diacylglycerols (DG) and free fatty acids. nih.govembopress.org The regulation of ATGL is crucial for managing the balance between lipid storage and mobilization. nih.gov

Research has demonstrated that BEL acts as an irreversible inhibitor of ATGL. researchgate.net In studies using 3T3-L1 adipocytes, BEL was shown to reduce the activity of protein kinase A (PKA)-stimulated lipolysis, confirming that ATGL is a target involved in this process. researchgate.net The inhibitory action of BEL on ATGL suggests its potential to modulate the mobilization of fatty acids from lipid stores. ATGL's activity is known to be controlled by interactions with regulatory proteins such as CGI-58 (the co-activator) and G0S2 (the inhibitor) on the surface of lipid droplets. nih.govnih.gov While long-chain acyl-CoAs can inhibit ATGL in a non-competitive manner, independent of CGI-58, BEL provides a direct mechanism of inhibition. researchgate.netnih.gov

Table 1: Effect of this compound on ATGL-mediated Lipolysis
Cell LineExperimental ConditionKey FindingReference
3T3-L1 adipocytesPKA-stimulated lipolysisBEL reduced glycerol (B35011) and fatty acid release, indicating inhibition of ATGL activity. researchgate.net

Modulation of Cell Proliferation and Migration Pathways

This compound has been shown to modulate key pathways involved in cell proliferation and migration, particularly in the context of cancer. As a suicide inhibitor of calcium-independent phospholipase A2β (iPLA2β), BEL irreversibly binds to and inactivates the enzyme. nih.gov This inhibition has significant downstream effects on cancer cell behavior.

In studies on 4T1 breast cancer cells, BEL significantly attenuated both basal and nicotine-induced cell proliferation. nih.gov Furthermore, its effects on cell migration were demonstrated using both scratch and transwell assays, where BEL was found to significantly decrease both basal and nicotine-induced migration. nih.govnih.gov The mechanism for this appears to be linked to the iPLA2β-dependent production of Matrix Metalloproteinase-9 (MMP-9), a key enzyme in the degradation of the extracellular matrix, which facilitates cell migration. nih.gov In vivo studies using a mouse breast cancer model corroborated these findings, showing that BEL treatment significantly reduced both basal and nicotine-induced tumor growth and subsequent lung metastasis. nih.gov

Table 2: Impact of this compound on Cancer Cell Proliferation and Migration
Cell Line/ModelProcess InvestigatedEffect of BELAssociated MechanismReference
4T1 Breast Cancer Cells (in vitro)ProliferationSignificantly attenuated basal and nicotine-induced proliferation.iPLA2β-dependent pathways nih.gov
4T1 Breast Cancer Cells (in vitro)MigrationSignificantly decreased basal and nicotine-induced migration.Inhibition of iPLA2β-dependent MMP-9 expression. nih.gov
Mouse Breast Cancer Model (in vivo)Tumor GrowthSignificantly reduced basal and nicotine-induced tumor growth.Decreased MMP-9, HIF-1alpha, and CD31 expression. nih.gov
Mouse Breast Cancer Model (in vivo)MetastasisReduced nicotine-induced lung metastasis.iPLA2β inhibition nih.gov

Induction of Apoptosis and Cell Death Mechanisms

This compound has been demonstrated to promote apoptosis, or programmed cell death, in a variety of cell lines, including human phagocytic (U937, THP-1, MonoMac), murine macrophage (RAW264.7), human T lymphocyte (Jurkat), and human pituitary (GH3) cells. nih.gov While BEL is widely used as an inhibitor of iPLA2, research suggests that its pro-apoptotic effects may be mediated through the inhibition of a different enzyme, phosphatidate phosphohydrolase-1 (PAP-1). nih.gov This is supported by the finding that another PAP-1 inhibitor, propranolol, could replicate the apoptotic effects of BEL, whereas other iPLA2 inhibitors could not. nih.gov

The induction of apoptosis by BEL involves a classical cascade of molecular events characteristic of programmed cell death.

A critical step in the apoptotic pathway is the activation of a family of cysteine proteases known as caspases. nih.gov In response to BEL treatment, cells exhibit the proteolytic processing of initiator caspase procaspase-9 and executioner caspase procaspase-3. nih.gov The activation of caspase-9 is a key event in the intrinsic apoptotic pathway, which is typically initiated by mitochondrial stress. nih.govumass.edu Activated caspase-9 then cleaves and activates procaspase-3, which goes on to execute the final stages of apoptosis by cleaving a host of cellular substrates. nih.govumass.edu

One of the key substrates for activated caspase-3 is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.govelsevierpure.com The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. semanticscholar.orgjohnshopkins.edu Treatment with BEL leads to an increased cleavage of PARP, confirming the activation of the caspase cascade and the progression of apoptosis. nih.gov This cleavage event inactivates PARP, preventing it from carrying out DNA repair and conserving cellular energy in the form of NAD+ for the final stages of cell death. nih.gov

The activation of the intrinsic apoptotic pathway is often preceded by changes in the mitochondria. Research indicates that the BEL-induced activation of caspases and cleavage of PARP are preceded by alterations in the mitochondrial membrane potential (ΔΨm). nih.gov A loss or disruption of the mitochondrial membrane potential is a critical early event in apoptosis, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which in turn triggers the activation of procaspase-9. plos.org

Table 3: Apoptotic Events Induced by this compound
Apoptotic EventObservation in BEL-Treated CellsSignificanceReference
Mitochondrial Membrane PotentialAlterations observed at early time points.Initiates the intrinsic apoptotic pathway. nih.gov
Caspase ActivationProteolysis of procaspase-9 and procaspase-3.Activation of the central apoptotic protease cascade. nih.gov
PARP CleavageIncreased cleavage of PARP.A hallmark of caspase-3 activity and late-stage apoptosis. nih.gov

Modulation of Inflammasome Activation Pathways

The inflammasome is a multi-protein complex in the cytosol of immune cells that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like pro-IL-1β. nih.govfrontiersin.org this compound has been shown to modulate the activation of these pathways. Specifically, BEL prevents caspase-1 activation that is induced by stimuli such as lipopolysaccharide (LPS) and ATP. nih.gov

Further investigation has revealed that BEL's inhibitory effects extend to different types of inflammasomes. It inhibits the NLRP3 inflammasome, which is sensitive to potassium efflux, as well as the NLRC4 inflammasome, which is activated by stimuli like Salmonella infection and is independent of potassium efflux. nih.gov This suggests that BEL targets a common signaling component that intersects both pathways. nih.gov Although BEL was initially thought to exert these effects through the inhibition of iPLA2, subsequent studies with macrophages deficient in iPLA2β have shown that caspase-1 activation and its inhibition by BEL remain unimpaired. nih.gov This evidence, combined with the fact that other serine protease inhibitors can also prevent inflammasome activation, suggests that BEL's role in this context may be due to its targeting of one or more serine proteases that act upstream of inflammasome assembly and caspase-1 activation. nih.gov

Synthetic Methodologies for Bromoenol Lactone and Analogues

Halolactonization Strategies

Halolactonization is an intramolecular reaction where a halogen electrophile initiates the cyclization of an unsaturated carboxylic acid, leading to the formation of a cyclic ester (lactone) containing a carbon-halogen bond. This method is widely used due to its mild reaction conditions, high chemo- and regioselectivity, and functional group tolerance. nih.gov

Bromolactonization of Acetylenic Acids

Bromolactonization of acetylenic acids is a method to synthesize halo enol lactones. This process involves the cyclization of acetylenic carboxylic acids in the presence of a brominating agent. For instance, acetylenic carboxylic acids can be cyclized to spirohalo butyrolactones using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of K₂CO₃. This method provides 5(E)-haloalkylidene-spirobutyrolactones in high yields. researchgate.net Another approach involves the reaction of acetylenic carboxylates with 1-bromo 1-alkynes catalyzed by a palladium(0)-phosphine complex, which stereospecifically yields ynenol lactones. researchgate.net

Silver-Mediated Z-Bromoenol Lactonization of Alkynoic Acids

A method for the selective Z-bromoenol lactonization of alkynoic acids involves the use of stoichiometric amounts of AgNO₃ and Br₂. This two-step protocol, described by the group of Katzenellenbogen, involves initial silver-mediated cyclization of the substrates to generate metallated lactones, followed by an Ag/Br exchange upon treatment with Br₂. mdpi.comresearchgate.net This methodology is applicable to the synthesis of both 5- and 6-membered ring lactones, although its efficiency is influenced by the substitution pattern of the starting alkynoic acids. mdpi.comresearchgate.net Substrates with substituents in the α and β positions relative to the carboxylate group tend to give high yields, while unsubstituted substrates yield products in very low yields (2–5%). mdpi.comresearchgate.net The process is reported as ineffective for alkynoic acids with an internal C≡C bond or when I₂ is used as the electrophile. mdpi.comresearchgate.net

Enantioselective and Desymmetrizing Bromolactonization of Alkynes

Asymmetric bromolactonizations of alkynes can be achieved through a desymmetrization approach. acs.orgcapes.gov.brfigshare.com This method allows for the synthesis of bromoenol lactones containing a tetrasubstituted alkene and a quaternary stereocenter, which are valuable building blocks. acs.orgcapes.gov.br The commercially available catalyst (DHQD)₂PHAL, in combination with NBS as a bromine source, has been shown to promote these cyclizations in high yield and with high enantioselectivity. acs.orgcapes.gov.brbuchler-gmbh.comacs.org Mechanistically, the catalyst is proposed to interact with the carboxylic acid group, potentially via hydrogen bonding or deprotonation. acs.org This interaction is considered important for the enantioselectivity. acs.org The catalyst may also play a role in activating the brominating agent. acs.org

Bromolactonization of Alkenoic Diesters

A convenient method for the synthesis of α-carboxylate ester bromolactones involves the bromolactonization of alkenoic diesters. crystallography.netrsc.orgrsc.orgresearchgate.net This protocol utilizes readily prepared malonate ester derivatives as substrates, with N-bromosuccinimide (NBS) as the halogen source and water as an additive. rsc.orgrsc.orgresearchgate.net This method is reported to be simple, efficient, and does not require a catalyst or toxic additives, yielding α-ester bromolactones in good to excellent yields with high diastereoselectivities. rsc.orgrsc.orgresearchgate.net The presence of water is believed to facilitate the hydrolysis of an intermediate, leading to the desired lactone. rsc.org The Thorpe-Ingold effect may also play a role in the effectiveness of the cyclization when a 2,2-disubstituted 1,3-diester is used. rsc.org

Photoisomerization Approaches

While halolactonization is a primary route, photoisomerization has also been explored for the synthesis of halo enol lactones. One route based on the photoisomerization of diones can yield both E and Z isomers of hydrogen enol lactones. canterbury.ac.nz However, this method, like some others, can have disadvantages such as the precursors being time-consuming and difficult to prepare, and the synthesis potentially lacking versatility. canterbury.ac.nz Photomediated protocols, such as the Zimmerman–O'Connell–Griffin rearrangement, have been used to synthesize β-lactones, demonstrating the potential of light-promoted reactions in lactone synthesis. nih.gov

Development of Chiral Enantiomers: (R)-Bromoenol Lactone and (S)-Bromoenol Lactone

The biological significance of bromoenol lactone, particularly its activity as an enzyme inhibitor, has driven the development of synthetic routes to its chiral enantiomers, (R)-Bromoenol lactone and (S)-Bromoenol lactone. (R)-Bromoenol lactone ((R)-BEL) is known as an irreversible, chiral, mechanism-based inhibitor of calcium-independent phospholipase A₂γ (iPLA₂γ). caymanchem.comcaymanchem.com Unlike (S)-BEL, (R)-BEL does not inhibit iPLA₂β except at high concentrations. caymanchem.comcaymanchem.com

Enantioselective synthetic methods, such as the desymmetrizing bromolactonization of alkynes using chiral organocatalysts like (DHQD)₂PHAL, are crucial for accessing these specific enantiomers with high optical purity. acs.orgcapes.gov.bracs.orgnih.gov These methods allow for the stereoselective construction of the chiral center present in (R)- and (S)-Bromoenol lactone. The development of such enantioselective transformations is an active area of research in organic chemistry, aiming to provide access to chiral building blocks for various applications. rsc.orgacs.orgnih.gov

Compound List and PubChem CIDs

Compound NamePubChem CID
This compound5940264
(R)-Bromoenol lactone478288-90-3 (CAS) caymanchem.com. Note: PubChem links often refer to the racemic mixture or have varying CIDs depending on the specific entry and source. CID 5940264 is associated with this compound generally guidetoimmunopharmacology.orguni.lunih.govneobioscience.commdpi.com. For specific enantiomers, CAS numbers are often used.
(S)-Bromoenol lactone478288-94-7 (CAS) drugfuture.com. Note: PubChem links often refer to the racemic mixture or have varying CIDs depending on the specific entry and source. CID 5940264 is associated with this compound generally guidetoimmunopharmacology.orguni.lunih.govneobioscience.commdpi.com. For specific enantiomers, CAS numbers are often used.
N-Bromosuccinimide (NBS)24817955
N-Iodosuccinimide (NIS)82872
Potassium carbonate (K₂CO₃)10521
Silver nitrate (B79036) (AgNO₃)24470
Bromine (Br₂)24874
(DHQD)₂PHAL140853-10-7 (CAS) buchler-gmbh.com

Data Table: Examples of Enantioselective Bromolactonization of Alkynes

While specific detailed data tables with yields and enantioselectivities for a wide range of substrates were not consistently available across the search results in a format suitable for direct extraction into a table, the research findings indicate the effectiveness of certain catalysts and conditions. For instance, studies using (DHQD)₂PHAL show high yields and high enantioselectivity for the desymmetrizing bromolactonization of diynoic acids. acs.orgcapes.gov.bracs.org

Substrate Type (Example)CatalystBrominating AgentKey OutcomeReferences
Diynoic acids(DHQD)₂PHALNBSHigh yield, high enantioselectivity acs.orgcapes.gov.bracs.org
Conjugated (Z)-enynesChiral catalystNBSHigh enantiomeric excesses, high dr nih.govresearchgate.net

Note: Specific numerical yield and enantioselectivity values vary depending on the exact substrate and reaction conditions reported in the literature.

Derivatization Strategies for Enhanced Selectivity and Potency

Derivatization strategies for this compound and its analogues aim to improve their inhibitory activity and specificity towards target enzymes, particularly iPLA2β. BEL itself is known as a suicide-based irreversible inhibitor of iPLA2β. medchemexpress.comcaymanchem.com It inhibits the enzyme at concentrations significantly lower than those required to inhibit other PLA2 family members like sPLA2 or cPLA2. nih.gov

Research findings indicate that modifying the structure of this compound can influence its potency and selectivity. While specific detailed examples of derivatization strategies for enhanced selectivity and potency directly linked to BEL's core structure are less explicitly detailed in the provided snippets, the general approach to developing more selective and potent enzyme inhibitors often involves structural modifications based on structure-activity relationships (SAR) studies. nih.gov For instance, studies on inhibitors of other phospholipases have shown that structural changes can lead to substantially enhanced potency and selectivity. nih.gov

BEL's mechanism of action as a suicide substrate involves its hydrolysis by iPLA2β, leading to covalent modification(s) of the enzyme and subsequent loss of activity. acs.org Understanding the specific sites of covalent modification can inform the design of derivatized analogues that may interact more effectively or selectively with the enzyme's active site or other crucial residues. Mass spectrometric analyses of BEL-treated iPLA2β have been performed to identify these modifications. acs.org

Furthermore, the synthesis of analogues with variations in their structure, as mentioned in the synthesis section, inherently represents a derivatization strategy. By altering substituents at different positions, researchers can explore the impact of these changes on biological activity, including potency and selectivity towards iPLA2β and potentially other targets. uga.edu For example, some brominated lactone acetates derived from D-ribonolactone showed higher selectivity towards tumor cells compared to healthy cells. nih.gov

Challenges and Future Directions in this compound Synthesis

Challenges in the synthesis of this compound and its analogues can include achieving regiocontrol and obtaining satisfactory yields, as observed in the synthesis of N-acetyl aspartic bromo enollactones via bromolactonisation of phosphoranes. canterbury.ac.nz Traditional problems like isomerization and racemization during the synthesis of related chiral molecules like vinylglycine have also been noted, highlighting the importance of developing high-yielding, enantiomerically pure methods. uga.edu

Future directions in this compound synthesis are driven by the desire to create analogues with improved properties, such as enhanced potency, selectivity, and potentially altered pharmacokinetic profiles. One avenue involves incorporating more substrate recognition features into these molecules. canterbury.ac.nz This could be achieved by extending the molecule with peptide chains or modifying the lactone structure. canterbury.ac.nz Such modifications could lead to compounds that interact more specifically with iPLA2β or other target enzymes, potentially reducing off-target effects.

Another future direction involves exploring new synthetic methodologies that offer better control over stereochemistry and yield. The development of catalytic enantioselective halolactonization reactions, for instance, represents a significant advancement in accessing chiral halolactones, which could serve as precursors to enantiomerically enriched this compound analogues. acs.orgcore.ac.uk

Research into the mechanism of action of BEL and its analogues at a molecular level, including identifying specific residues involved in covalent inhibition, will continue to guide rational design of new derivatives. acs.org Furthermore, exploring the potential of BEL analogues as inhibitors of other enzymes or their activity in different biological pathways could reveal new therapeutic applications and necessitate the development of synthetic routes tailored to access a wider chemical space of BEL-related compounds.

The synthesis of this compound and its analogues remains an active area of research, with ongoing efforts to overcome synthetic challenges and develop new derivatives with enhanced pharmacological properties.

This compound (BEL) is a chemical compound widely used as a research tool, primarily recognized for its inhibitory effects on calcium-independent phospholipase A₂ (iPLA₂). This article focuses on the structure-activity relationship (SAR) studies and computational approaches employed to understand BEL's interaction with target enzymes and to design novel derivatives.

Structure Activity Relationship Sar Studies and Computational Approaches

Applications of Bromoenol Lactone in Biomedical Research

Investigating Roles of Calcium-Independent Phospholipase A2 in Cellular Functions

Bromoenol lactone is recognized as a suicide inhibitor of calcium-independent phospholipase A₂ beta (iPLA₂β), a key enzyme in the phospholipase A₂ superfamily. lipidmaps.orgfishersci.no iPLA₂β is involved in the hydrolysis of glycerophospholipids at the sn-2 position, leading to the release of free fatty acids, including arachidonic acid. lipidmaps.org Unlike other phospholipase A₂ family members such as secretory PLA₂ (sPLA₂) and cytosolic PLA₂ (cPLA₂), iPLA₂β's enzymatic activation does not require calcium. lipidmaps.org It is found in the cytosol and translocates to membranes upon activation in a calcium-independent manner. lipidmaps.org

BEL irreversibly inhibits iPLA₂β by covalently binding to its lipase (B570770) motif. lipidmaps.org Studies have demonstrated BEL's high specificity for iPLA₂β, showing approximately 1000-fold greater specificity compared to cPLA₂. lipidmaps.org This specificity has made BEL a valuable tool for researchers aiming to delineate the biological roles of iPLA₂β in various cellular processes. fishersci.nofishersci.ca

Research utilizing BEL has contributed to understanding iPLA₂β's involvement in numerous biological mechanisms, both in vitro and in vivo. fishersci.ca For instance, an in vivo mouse model successfully employed BEL to achieve significant inhibition of retinal iPLA₂ activity, providing a chemical method to investigate iPLA₂ functions in the retina. fishersci.ca

However, it is important to note that while widely used as an iPLA₂ inhibitor, BEL has also been found to inhibit other enzymes, specifically magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1). fishersci.no Studies suggest that BEL-induced apoptosis observed in various cell lines may be mediated through the inhibition of PAP-1 rather than iPLA₂. fishersci.no Mass spectrometric analysis indicates that the inhibition of iPLA₂β by BEL involves the enzyme-catalyzed hydrolysis of BEL, generating a diffusible bromomethyl keto acid product that alkylates cysteine thiols, and this alkylation is suggested to be responsible for the loss of iPLA₂β activity.

Studies in Inflammation and Pain Pathways

This compound has been utilized in research to investigate the role of iPLA₂ in inflammatory processes and associated pain pathways, particularly concerning the production of prostaglandins (B1171923).

Suppression of Prostaglandin (B15479496) Production in Inflamed Tissues

Prostaglandins, such as prostaglandin E₂ (PGE₂) and prostaglandin I₂ (PGI₂), are crucial mediators in inflammatory tissues and contribute to hyperalgesia. These prostaglandins are synthesized from arachidonic acid, which is released from membrane phospholipids (B1166683) by the action of phospholipase A₂ enzymes.

Research using a carrageenan-induced rat hind paw model of inflammation demonstrated that local administration of BEL significantly reduced the elevated levels of prostaglandins (PGE₂ and PGI₂) in the inflamed foot pad. This suppression was observed within 3 hours following the carrageenan injection.

Amelioration of Hyperalgesia

Hyperalgesia, characterized by an enhanced pain sensation and reduced pain threshold, is a common feature of acute inflammation, partly mediated by inflammatory mediators like PGE₂ and PGI₂ that sensitize peripheral nociceptors.

In the same carrageenan-induced rat hind paw model, BEL was shown to ameliorate the hyperalgesic response. This effect was observed between 1 and 3 hours after the carrageenan injection. The amelioration of hyperalgesia by BEL is linked to its ability to suppress the production of prostaglandins, which are essential contributors to this heightened pain sensitivity in inflamed tissues.

Research in Cancer Biology and Metastasis

This compound has also been investigated for its potential implications in cancer biology, particularly in the context of cell proliferation, migration, and metastasis, with a focus on nicotine-induced effects in breast cancer.

Attenuation of Nicotine-Induced Breast Cancer Cell Proliferation and Migration

Studies have explored the effects of BEL on breast cancer cell behavior, particularly when influenced by nicotine, a major component of tobacco products known to potentially facilitate tumorigenesis and accelerate metastasis. lipidmaps.org

In in vitro experiments using 4T1 breast cancer cells, BEL treatment significantly attenuated both the basal proliferation of these cells and the increased proliferation induced by nicotine, as demonstrated by MTT proliferation assays. Furthermore, BEL significantly decreased both basal and nicotine-induced breast cancer cell migration, assessed through scratch and transwell assays.

The inhibitory effects of BEL were also observed in vivo. In a mouse model of breast cancer, BEL treatment led to a significant reduction in both basal tumor growth and tumor growth stimulated by nicotine. These findings suggest that BEL can impede the growth and migration of breast cancer cells, including those effects exacerbated by nicotine.

Impact on Matrix Metalloproteinase-9 (MMP-9) Expression and Secretion

Matrix Metalloproteinase-9 (MMP-9) is an enzyme known to play a significant role in promoting breast cancer invasion and migration to distant sites. lipidmaps.org High levels of MMP-9 are associated with enhanced tumor cell invasiveness, and its downregulation has been identified as a potential mechanism to attenuate metastasis. lipidmaps.org

Research indicates that nicotine-induced MMP-9 expression in breast cancer cells is mediated in an iPLA₂β-dependent manner. Investigations have shown that BEL significantly reduced both the production and secretion of MMP-9 in breast cancer cells. lipidmaps.org In the in vivo mouse model, immunohistochemical analysis revealed that BEL treatment decreased both nicotine-induced and basal MMP-9 expression in tumor tissue. lipidmaps.org

Modulation of Exocytosis and Endocytosis Processes

This compound has been observed to modulate both exocytosis and endocytosis, key cellular processes involved in the transport of vesicles to and from the plasma membrane frontiersin.orgnih.gov. These processes are crucial for various cellular functions, including the release of signaling molecules and the uptake of external substances researchgate.net.

Inhibition of Antigen-Stimulated Mast Cell Exocytosis

Research has indicated that this compound can inhibit antigen-stimulated mast cell exocytosis researchgate.netmolnova.commedchemexpress.comselleckchem.com. Mast cells are immune cells that, upon activation, release granules containing inflammatory mediators through exocytosis mdpi.com. BEL, as an inhibitor of calcium-independent phospholipase A2 (iPLA2β), has been used to investigate the role of this enzyme in mast cell degranulation researchgate.netmolnova.commedchemexpress.com. Studies using RBL 2H3 and bone marrow-derived mast cells (BMMCs) have shown that BEL inhibits exocytosis stimulated by antigen, thapsigargin, and the Ca2+ ionophore A23187 researchgate.netmolnova.commedchemexpress.com. This inhibition occurs even in permeabilized mast cells where Ca2+ entry is not a factor researchgate.netmolnova.commedchemexpress.com. Interestingly, BEL has only a minor effect on antigen- or thapsigargin-stimulated Ca2+ signaling, suggesting its inhibitory action on exocytosis may not be primarily through blocking Ca2+ influx researchgate.netmolnova.commedchemexpress.com. While the inhibition of exocytosis by BEL could imply a requirement for iPLA2β activation, it is also possible that BEL inactivates other proteins necessary for exocytosis nih.gov.

Effects on Protein Secretion and Intracellular Localization in Parasitic Organisms (e.g., Leishmania amazonensis)

This compound has been shown to modulate endocytosis and exocytosis in the protozoan pathogen Leishmania amazonensis frontiersin.orgnih.govnih.gov. These parasites exhibit polarized internalization and secretion primarily in the flagellar pocket membrane frontiersin.orgnih.govnih.gov. Studies using BEL have investigated the role of iPLA2 in these processes in L. amazonensis promastigotes frontiersin.orgnih.govnih.gov. BEL treatment did not affect parasite viability but reduced differentiation into metacyclic forms frontiersin.orgnih.govnih.gov. Intact parasites and extracellular vesicles (EVs) from L. amazonensis showed BEL-sensitive iPLA2 activity frontiersin.orgnih.govnih.gov. BEL treatment reduced total EV secretion, affecting total protein concentration and size distribution of vesicles in the flagellar pocket frontiersin.orgnih.govnih.gov. Membrane proteins, such as acid phosphatases and GP63, became concentrated in the cytoplasm, particularly in multivesicular tubules of the endocytic pathway, following BEL treatment frontiersin.orgnih.govnih.gov. BEL also prevented the endocytosis of various markers like BSA, transferrin, and Concanavalin A, leading to their accumulation in the flagellar pocket frontiersin.orgnih.govnih.gov. These findings suggest that the activity inhibited by BEL is required for both endocytosis and exocytosis in L. amazonensis promastigotes frontiersin.orgnih.govnih.gov.

The effect of BEL on protein secretion in Leishmania amazonensis promastigotes can be illustrated by the kinetics of protein secretion in treated versus untreated cells.

TreatmentIncubation Time (h)Protein Concentration in Conditioned Medium (Arbitrary Units)
Control4High
BEL (2.5 μM)4Significantly Lower

Exploring Roles in Neuroinflammation and Neurological Disorders

Phospholipases A2 (PLA2) enzymes, which hydrolyze membrane phospholipids into arachidonic acid and lysophospholipids, play critical roles in neuroinflammation and oxidative stress researchgate.netacs.orgnih.gov. This compound, as a PLA2 inhibitor, has been utilized in studies exploring the involvement of these enzymes in neurological disorders researchgate.netacs.orgnih.gov. Neurological conditions such as cerebral ischemia, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and autism are characterized by oxidative stress, inflammatory reactions, altered phospholipid metabolism, and increased PLA2 activity researchgate.netacs.orgnih.gov.

BEL is among the synthetic PLA2 inhibitors that have been used in cell culture and animal models to study neuroinflammation and oxidative stress associated with neurological disorders researchgate.netacs.orgnih.gov. In models of kainic acid-mediated neurotoxicity, where PLA2 activities are increased, inhibitors like BEL have been shown to inhibit PLA2 activity and prevent neurodegeneration, suggesting a role for PLA2 in this process and potential neuroprotective effects of its inhibitors nih.gov. Studies on iPLA2 in hippocampal pyramidal neurons have shown that BEL increases the amplitude of AMPA receptor activity mdpi.com.

Use as a Tool in Lipid Metabolism Studies

This compound serves as a tool in studying lipid metabolism due to its ability to inhibit enzymes involved in these pathways ontosight.ai. BEL has been shown to inhibit adipocyte protein thioesterase (APT1) and Group VIA and VIB phospholipase A2 (iPLA2), enzymes implicated in the regulation of lipid metabolism ontosight.ai. Research utilizing BEL helps in understanding how these enzymes influence lipid regulation in adipocytes and other cell types ontosight.ai. Studies have also investigated the effect of BEL on lipolytic activity in adipocytes, suggesting its involvement in processes related to fat mobilization researchgate.net.

Investigation of Vascular Tone Regulation

This compound has been employed in investigating the regulation of vascular tone nih.govphysiology.orgresearchgate.netnih.govnih.gov. Vascular tone, the degree of constriction of a blood vessel, is influenced by various factors, including the activity of ion channels and enzymes like phospholipase A2 nih.govahajournals.org. Studies have explored the role of transient receptor potential melastatin 8 (TRPM8) channels in vascular tone and found that their effects can be antagonized by BEL treatment, suggesting the involvement of calcium-independent phospholipase A2 activation in TRPM8-mediated vasodilation physiology.orgresearchgate.net. BEL has also been shown to inhibit voltage-gated Ca2+ and transient receptor potential canonical (TRPC) channels, which are involved in regulating vascular tone nih.govnih.gov. These findings support the hypothesis that iPLA2-dependent store-operated Ca2+ influx channels and iPLA2-independent TRPC channels contribute to the regulation of vascular tone nih.govnih.gov.

Studies on Inflammasome Activation

This compound has been used in studies investigating inflammasome activation karger.combmj.comnih.govnih.govresearchgate.net. Inflammasomes are multiprotein complexes that play a key role in the activation of caspase-1, leading to the secretion of pro-inflammatory cytokines like IL-1β and IL-18 karger.comnih.govresearchgate.net. While calcium-independent phospholipase A2 (iPLA2) was initially suggested to be important in caspase-1 activation induced by lipopolysaccharides (LPS), studies using BEL have provided more nuanced insights karger.comnih.govnih.govresearchgate.net. BEL has been shown to prevent caspase-1 activation induced by LPS and ATP, as well as activation triggered by Salmonella infection and cytosolic flagellin, which rely on the NLRC4 inflammasome karger.comnih.govnih.govresearchgate.net. However, research using macrophages deficient in iPLA2β has indicated that this specific iPLA2 isoform is not critical for caspase-1 activation karger.comnih.govnih.govresearchgate.net. These studies suggest that BEL's inhibitory effect on inflammasome activation might be due to its action on serine proteases, as BEL was originally identified as a serine protease inhibitor and other serine protease inhibitors also prevented inflammasome activation karger.comnih.govnih.govresearchgate.net.

Limitations and Considerations in the Use of Bromoenol Lactone As a Research Tool

Issues of Specificity and Off-Target Effects

While initially recognized as a potent and selective inhibitor of iPLA₂, particularly iPLA₂β, with significantly higher potency compared to cPLA₂ and sPLA₂, subsequent studies have revealed that BEL can interact with and inhibit other enzymes and ion channels. plos.orgnih.govbalsinde.orgresearchgate.net This broader activity profile necessitates caution when using BEL to delineate the specific roles of iPLA₂ in biological processes. balsinde.orgnih.gov The irreversible nature of BEL's inhibition, which involves the generation of a reactive intermediate that can alkylate cysteine residues, contributes to its potential for off-target interactions. nih.govtandfonline.comnih.gov

Dual Inhibition of iPLA₂ and PAP-1

A significant off-target effect of BEL is its ability to inhibit magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), a key enzyme involved in phospholipid metabolism. balsinde.orgresearchgate.netnih.gov Studies have shown that the pro-apoptotic effects observed with BEL treatment in various cell lines are mediated by the inhibition of PAP-1 rather than iPLA₂. balsinde.orgnih.gov This dual inhibition complicates the interpretation of experiments where both iPLA₂ and PAP-1 might play a role. nih.gov

Inhibition of Voltage-Gated Ca²⁺ and TRPC Channels

Research has demonstrated that BEL can inhibit voltage-gated Ca²⁺ channels, specifically Caᵥ1.2, and transient receptor potential canonical (TRPC) channels, including TRPC1-TRPC5, TRPC5, and TRPC6, at low micromolar concentrations. researchgate.netnih.govguidetopharmacology.orgnih.gov This inhibition appears to be independent of iPLA₂ activity. nih.govnih.gov BEL's effects on these channels suggest it may act as a broad-spectrum cation channel inhibitor, although it did not significantly affect voltage-gated K⁺ channels in tested systems. nih.govnih.gov The inhibition of these calcium-permeable channels can influence various cellular functions, such as vascular tone regulation, which were previously attributed solely to iPLA₂ inhibition based on BEL studies. nih.govnih.gov

Effects on Serine Proteases (e.g., Chymotrypsin (B1334515), SARS-CoV-2 nsp5)

Bromoenol lactone was originally described as a serine protease inhibitor, including being identified as a suicide substrate for chymotrypsin. balsinde.orgnih.govtandfonline.com More recently, BEL has been tested for its inhibitory activity against the SARS-CoV-2 main protease (nsp5), a cysteine protease essential for viral replication. nih.govmdpi.combiorxiv.org While BEL showed some inhibitory activity against SARS-CoV-2 nsp5, it also inhibited thrombin activity, indicating it is not specific to nsp5 and highlighting its broader effects on proteases. nih.govresearchgate.net This lack of specificity towards viral proteases further underscores the need for caution when using BEL in studies involving protease activity. nih.gov

Interpretation of Research Findings Attributed Solely to iPLA₂ Inhibition

Given BEL's range of off-target effects, research findings that rely solely on BEL as evidence for iPLA₂ involvement should be interpreted with caution. nih.govresearchgate.netnih.gov Effects observed in the presence of BEL may be due to the inhibition of PAP-1, voltage-gated calcium channels, TRPC channels, serine proteases, or other unidentified targets, either individually or in combination, rather than exclusively due to iPLA₂ inhibition. balsinde.orgnih.govnih.gov For instance, studies on inflammasome activation initially suggesting a role for iPLA₂ based on BEL inhibition were later challenged, with evidence pointing towards the involvement of serine proteases targeted by BEL. nih.gov Similarly, BEL-induced cell death has been linked to PAP-1 inhibition. balsinde.orgnih.gov

Future Research Directions and Therapeutic Potential

Development of More Selective Bromoenol Lactone Analogues

While this compound is recognized as a potent and irreversible inhibitor with selectivity for iPLA₂β, research continues into developing analogues with improved specificity and pharmacological properties caymanchem.comnih.gov. BEL inhibits myocardial cytosolic iPLA₂ with a Kᵢ value of 180 nM and macrophage iPLA₂ with an IC₅₀ value of 60 nM caymanchem.com. It is reported to be more than 1,000-fold selective for inhibiting Ca²⁺-independent PLA₂ compared to multiple Ca²⁺-dependent PLA₂ isoforms physiology.org. However, studies note that BEL can also inhibit other serine hydrolases, such as chymotrypsin (B1334515), and magnesium-dependent phosphatidate phosphohydrolase (PAP-1), and its mechanism-based inhibition, requiring enzymatic hydrolysis to a reactive alkylating species, raises questions about its absolute specificity due to potential non-specific alkylation of cysteine residues in various proteins tandfonline.comsigmaaldrich.com. Future research aims to design analogues that retain the potent inhibitory activity against iPLA₂β while minimizing off-target effects, potentially by exploring variations in the lactone ring structure or attached hydrophobic chains to optimize interactions within the iPLA₂β active site nih.govnih.gov. The development of novel classes of iPLA₂β inhibitors, such as certain β-lactones, which have demonstrated high potency and selectivity compared to fluoroketone inhibitors, exemplifies this ongoing effort nih.gov.

Exploration of Novel Therapeutic Applications Beyond Current Indications

The involvement of iPLA₂β in diverse cellular functions suggests potential therapeutic applications for its inhibitors, including this compound or its analogues, in a range of diseases. Beyond its use as a research tool to delineate the role of iPLA₂β in various biological processes, studies indicate potential in areas such as cancer and inflammatory conditions nih.govnih.gov. For instance, this compound has been shown to attenuate nicotine-induced breast cancer cell proliferation and migration in vitro and reduce tumor growth and lung metastasis in an in vivo mouse model nih.gov. iPLA₂β has also been implicated in sepsis-induced myocardial injury, suggesting that pharmacological targeting of iPLA₂β could be a potential therapeutic strategy dovepress.com. Further exploration is needed to fully understand the therapeutic potential of modulating iPLA₂β activity with compounds like BEL in these and other disease states where dysregulated lipid metabolism and signaling play a role.

Integration with Advanced Imaging and 'Omics' Technologies

Integrating the study of this compound and iPLA₂β with advanced imaging and 'omics' technologies offers powerful avenues for future research. Techniques such as mass spectrometry-based lipidomics can provide detailed profiles of lipid mediators generated by iPLA₂β activity, helping to elucidate the downstream effects of BEL inhibition on cellular lipid landscapes plos.org. Combining this with proteomics could identify specific protein targets of BEL or its metabolites, addressing concerns about off-target effects tandfonline.com. Advanced imaging techniques could be employed to visualize the subcellular localization and translocation of iPLA₂β upon cellular activation or in response to inhibitors, providing spatial context to its function oup.com. Furthermore, integrating data from genomics, transcriptomics, and metabolomics with pharmacological studies using BEL can contribute to a systems-level understanding of the pathways regulated by iPLA₂β and how their dysregulation contributes to disease researchgate.netresearchgate.netmdpi.com.

Computational and Systems Biology Approaches to Elucidate Complex Interactions

Computational and systems biology approaches are increasingly valuable in understanding the complex interactions involving this compound, iPLA₂β, and their downstream pathways. Molecular dynamics simulations can provide insights into the binding modes and interactions of BEL and its potential analogues with the iPLA₂β enzyme, guiding the rational design of more selective inhibitors nih.govnih.gov. Systems biology modeling can integrate data from various 'omics' technologies and biochemical studies to create comprehensive models of lipid metabolic networks and signaling cascades influenced by iPLA₂β activity researchgate.net. These models can help predict the effects of iPLA₂β inhibition on cellular behavior and identify key nodes or pathways that could serve as novel therapeutic targets. Such approaches are crucial for moving beyond the study of individual molecules to understanding the dynamic interplay of biological components in health and disease.

Clinical Translation of this compound-Based Modulators

The ultimate goal of much of the research into this compound and iPLA₂β is the clinical translation of iPLA₂β-targeted modulators for therapeutic use. While BEL itself is primarily a research tool due to potential off-target effects and irreversible inhibition, the knowledge gained from studying its interaction with iPLA₂β is critical for developing clinically viable compounds. Future research will focus on designing reversible inhibitors or developing strategies for targeted delivery of iPLA₂β modulators to specific tissues or cell types to enhance efficacy and minimize systemic toxicity mdpi.com. Clinical trials would be necessary to evaluate the safety and efficacy of such modulators in treating diseases where iPLA₂β plays a significant role, such as inflammatory disorders, certain cancers, and neurodegenerative conditions nih.govdovepress.comucl.ac.uk. Overcoming challenges related to drug delivery, pharmacokinetics, and potential side effects will be crucial for the successful translation of iPLA₂β-based therapies from the laboratory to the clinic.

Q & A

Q. What is the primary mechanism of action of bromoenol lactone (BEL) as an iPLA2 inhibitor, and how can its selectivity be experimentally validated?

this compound acts as an irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2β (iPLA2β) by covalently modifying the enzyme's active site . To validate selectivity, researchers should:

  • Use in vitro enzymatic assays comparing BEL's inhibition of iPLA2β (IC50 ~7 μM) against other PLA2 subtypes (e.g., cPLA2 or sPLA2) under calcium-free conditions .
  • Employ cell-based models (e.g., A10 rat aortic smooth muscle cells) to measure BEL's suppression of arachidonic acid release induced by iPLA2β-specific stimuli (e.g., vasopressin) .
  • Confirm specificity using genetic knockdown (siRNA) or knockout (KO) models of iPLA2β to observe loss of BEL's inhibitory effects .

Q. How should researchers address contradictory data on BEL's impact on calcium signaling in different cell types?

In RBL 2H3 and bone marrow-derived mast cells (BMMCs), BEL inhibits exocytosis by blocking iPLA2β-dependent calcium influx but has minimal effects on intracellular calcium release . To reconcile discrepancies:

  • Control for calcium sources: Use calcium chelators (e.g., EGTA) to isolate extracellular vs. intracellular calcium contributions .
  • Compare cell-specific iPLA2β expression levels via immunoblotting or qPCR, as variations in isoform abundance can alter BEL's efficacy .
  • Test enantiomeric specificity: (S)-BEL selectively inhibits iPLA2β, while (R)-BEL targets iPLA2γ, which may dominate in certain cell types (e.g., rabbit ventricular myocytes) .

Advanced Research Questions

Q. What experimental strategies differentiate the roles of iPLA2β and iPLA2γ in cellular models using BEL enantiomers?

  • Enantiomer-specific inhibition : (S)-BEL (IC50 = 2 μM for iPLA2β in A10 cells) suppresses arachidonic acid release, whereas (R)-BEL preferentially inhibits iPLA2γ in membrane fractions (e.g., cardiac myocytes) .
  • Activity assays : Measure phospholipase activity in subcellular fractions (cytosol vs. membranes) with BEL enantiomers. iPLA2γ is membrane-associated and R-BEL-sensitive, while iPLA2β is cytosolic and S-BEL-sensitive .
  • Genetic tools : Use isoform-specific siRNA or CRISPR-Cas9 KO models to validate enantiomer effects .

Q. How does BEL modulate P2X7 receptor-mediated cellular permeabilization, and what methodological controls are critical?

BEL potentiates ATP-induced ethidium bromide uptake in rat submandibular acinar cells by inhibiting iPLA2β, which indirectly enhances P2X7 receptor activity . Key controls include:

  • Temperature dependence : Confirm ATP responses are reduced at 25°C to rule out non-specific membrane effects .
  • Pharmacological blockers : Co-administer P2X7 antagonists (e.g., AZ10606120) to isolate receptor-specific permeabilization .
  • Calcium-free conditions : Preclude confounding effects of calcium-dependent PLA2 isoforms .

Q. Why does BEL suppress cytokine-induced sPLA2-IIA expression in some models but not others?

In rat fibroblastic cells, (R)-BEL inhibits iPLA2γ, which regulates sPLA2-IIA expression via arachidonic acid metabolites, while (S)-BEL (iPLA2β inhibitor) has no effect . Methodological considerations:

  • Cytokine stimulation : Use TNF-α or IL-1β to induce sPLA2-IIA and measure BEL enantiomer effects via RT-qPCR .
  • Metabolite profiling : Analyze prostaglandin/leukotriene levels to link iPLA2γ activity to sPLA2-IIA upregulation .

Data Analysis and Interpretation

Q. How can researchers resolve conflicting reports on BEL's role in phospholipid remodeling versus pro-inflammatory signaling?

  • Functional coupling assays : Co-express iPLA2β with downstream enzymes (e.g., COX-1/2) to determine if BEL's inhibition of arachidonic acid release alters prostaglandin synthesis .
  • Time-course experiments : Monitor early remodeling (minutes) vs. late inflammatory responses (hours) to dissect iPLA2β's dual roles .
  • Substrate specificity : Use lipidomics to compare BEL's effects on plasmalogen vs. non-plasmalogen phospholipid hydrolysis, as iPLA2β preferentially cleaves arachidonylated plasmalogens .

Methodological Best Practices

Q. What are the optimal conditions for BEL treatment in in vitro studies?

  • Concentration range : 2–20 μM, depending on cell type (e.g., 2 μM for A10 cells , 10 μM for cardiac myocytes ).
  • Pre-incubation : 30–60 minutes pre-treatment to ensure irreversible enzyme inhibition .
  • Solvent controls : Use DMSO at ≤0.1% to avoid non-specific effects .

Q. How should researchers validate BEL's target engagement in complex biological systems?

  • Activity-based probes : Use tritiated BEL ([³H]-BEL) to confirm covalent binding to iPLA2β in membrane/cytosolic fractions .
  • Competition assays : Co-treat with alternative iPLA2 inhibitors (e.g., FKGK18) to assess BEL's occupancy .

Tables

Key Pharmacological Properties of BEL
Target
IC50 (iPLA2β)
Enantiomer Selectivity
Irreversible Inhibition
Key Cellular Models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.